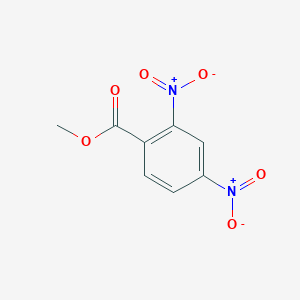

Methyl 2,4-dinitrobenzoate

Vue d'ensemble

Description

Methyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C8H6N2O6. It is an ester derived from 2,4-dinitrobenzoic acid and methanol. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2,4-dinitrobenzoate can be synthesized through the esterification of 2,4-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving industrial-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines attack the carbonyl carbon, leading to the formation of substituted products.

Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrobenzoic acid and methanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as piperidine, piperazine, morpholine, and thiomorpholine in solvents like methanol or benzene.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Nucleophilic Substitution: Substituted benzoates.

Reduction: Methyl 2,4-diaminobenzoate.

Hydrolysis: 2,4-dinitrobenzoic acid and methanol.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2,4-dinitrobenzoate has been studied for its potential antifungal properties. Research indicates that derivatives of dinitrobenzoic acid exhibit significant activity against various fungal strains, including Candida albicans.

Case Study: Antifungal Activity

A study conducted by Duarte et al. (2022) evaluated a series of esters derived from 3,5-dinitrobenzoic acid, including this compound. The results showed that certain derivatives demonstrated promising antifungal activity, with minimum inhibitory concentrations (MIC) as low as 125 µg/mL against C. albicans . This suggests that MDNB and its derivatives could be developed into effective antifungal agents.

Analytical Chemistry

MDNB is utilized in quantitative NMR (Nuclear Magnetic Resonance) spectroscopy as a standard for measuring the purity of organic compounds. Its structural characteristics allow it to serve as a reliable reference material in analytical procedures.

Application in NMR

Quantitative NMR has gained traction in both academic and industrial settings for its ability to provide accurate measurements of compound concentrations without the need for calibration curves. This compound's stability and well-defined chemical shifts make it an ideal candidate for such applications .

Materials Science

In materials science, MDNB is explored for its potential use in synthesizing polymeric materials due to its reactive nitro groups. These groups can participate in various chemical reactions that are essential for creating functionalized polymers.

Polymer Synthesis

Research indicates that incorporating dinitrobenzoate derivatives into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing advanced composites used in aerospace and automotive industries.

Environmental Applications

This compound has been investigated for its role in environmental chemistry, particularly concerning its degradation products and their impact on ecosystems.

Environmental Impact Studies

Studies have shown that nitroaromatic compounds like MDNB can undergo microbial degradation, leading to less toxic byproducts. Understanding these degradation pathways is crucial for assessing the environmental risks associated with nitroaromatic pollutants .

Mécanisme D'action

The mechanism of action of methyl 2,4-dinitrobenzoate involves its chemical interactions and reactions. For instance, in nucleophilic substitution reactions, the nitro groups act as electron-withdrawing groups, making the carbonyl carbon more susceptible to nucleophilic attack. The formation of intermediates such as Meisenheimer complexes is a key step in these reactions.

Comparaison Avec Des Composés Similaires

Methyl 2,4-dinitrobenzoate can be compared with other nitrobenzoate esters such as methyl 3,5-dinitrobenzoate and methyl 4-nitrobenzoate. While all these compounds share similar structural features, their reactivity and applications can vary significantly:

Methyl 3,5-dinitrobenzoate: This compound has nitro groups at the 3 and 5 positions, leading to different reactivity patterns and applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Methyl 4-nitrobenzoate: With a single nitro group at the 4 position, this compound is less reactive compared to this compound and is used in different industrial applications.

Activité Biologique

Methyl 2,4-dinitrobenzoate (MDNB) is an organic compound that has garnered attention for its biological activities, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆N₂O₆ and features two nitro groups at the 2 and 4 positions of the benzoate ring. This structural configuration significantly influences its chemical reactivity and biological interactions. The compound appears as a pale yellow solid, soluble in organic solvents but exhibiting limited solubility in water. The presence of nitro groups enhances its electrophilic character, making it a potent participant in various nucleophilic substitution reactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Its nitro groups contribute to its ability to interact with microbial targets, potentially leading to therapeutic effects against various pathogens. Studies suggest that MDNB derivatives may inhibit the growth of specific bacteria and fungi, although detailed mechanisms remain to be fully elucidated.

2. Inhibition of Cytochrome P450 Enzymes

MDNB has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism; thus, MDNB's inhibitory action could influence the pharmacokinetics of co-administered drugs. This interaction underscores the importance of understanding MDNB's role in drug-drug interactions.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of MDNB revealed its potential against Candida albicans, a common fungal pathogen. The compound exhibited significant antifungal activity, suggesting its utility as a candidate for antifungal therapy. Molecular modeling studies indicated that MDNB interferes with ergosterol synthesis in Candida albicans, which is vital for maintaining fungal cell membrane integrity .

Toxicity Evaluation

While exploring the biological activity of MDNB, it is essential to consider its toxicity profile. Research has shown that acute and subacute toxicity studies are necessary to evaluate the safety of compounds like MDNB before clinical applications can be considered. Such studies typically involve administering varying doses to animal models and monitoring physiological responses .

Data Table: Comparison of Biological Activities

Propriétés

IUPAC Name |

methyl 2,4-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUVWLHWKLGWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892586 | |

| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18959-17-6 | |

| Record name | Benzoic acid, 2,4-diniro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018959176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.